Chemical properties of 5-Hydrazinyl-2-methylpyridine dihydrochloride
Chemical properties of 5-Hydrazinyl-2-methylpyridine dihydrochloride
An In-depth Technical Guide to 5-Hydrazinyl-2-methylpyridine Dihydrochloride for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Hydrazinyl-2-methylpyridine dihydrochloride is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development communities. Its structure incorporates a pyridine ring, a common scaffold in numerous FDA-approved pharmaceuticals, and a reactive hydrazinyl group, which serves as a versatile handle for the synthesis of a diverse array of molecular architectures.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound. It is intended to serve as a foundational resource for researchers aiming to leverage this valuable building block in their synthetic and drug discovery endeavors.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical reagent is the cornerstone of its application in research. 5-Hydrazinyl-2-methylpyridine dihydrochloride is the salt form of the parent compound, (5-methylpyridin-2-yl)hydrazine. The dihydrochloride designation indicates that two equivalents of hydrochloric acid have reacted with the basic nitrogen centers of the molecule—the pyridine ring nitrogen and the terminal nitrogen of the hydrazine moiety.
Several CAS numbers are associated with the parent compound and its salts, which can be a source of confusion. It is crucial for researchers to verify the specific identity of the material they are sourcing.
-
Parent Compound (Free Base): 2-Hydrazinyl-5-methylpyridine (CAS: 4931-01-5)[3][4]
-
Hydrochloride Salt (Monohydrochloride): 5-Hydrazinyl-2-methylpyridine hydrochloride (CAS: 896133-77-0, 1375477-15-8)[5]
-
Dihydrochloride Salt: 5-hydrazinyl-2-methylpyridine dihydrochloride[6]
Chemical Structure
Caption: Structure of 5-Hydrazinyl-2-methylpyridine Dihydrochloride.
Physicochemical Data
The following table summarizes key physicochemical properties. Data for the hydrochloride salt is often reported and serves as a close proxy for the dihydrochloride.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ · 2HCl | Inferred |
| Molecular Weight | 196.08 g/mol | Calculated |
| Monoisotopic Mass | 123.07965 Da (Free Base) | [6] |
| Appearance | Solid (expected) | - |
| Melting Point | 100 to 120 °C (Monohydrochloride) | [5] |
| Solubility | Soluble in water | [7] |
| pKa | (Not reported, but expected to have two basic pKa values) | - |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data are predicted based on the principles of spectroscopy and data for analogous structures.[8][9] The formation of the dihydrochloride salt significantly impacts the spectral data, particularly in NMR, by decreasing electron density on the pyridine ring and causing signals to shift downfield.[10]
| Technique | Expected Observations |
| ¹H NMR | Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), shifted downfield compared to the free base due to protonation of the ring nitrogen.[10] Methyl Protons: A singlet around δ 2.5-3.0 ppm. Hydrazinyl Protons (NH, NH₂): Broad signals that are D₂O exchangeable. Their chemical shift can be highly variable. |
| ¹³C NMR | Pyridine Ring Carbons: Six distinct signals in the range of δ 110-160 ppm. Methyl Carbon: A signal in the aliphatic region, typically δ 15-25 ppm. |
| IR (Infrared) | N-H Stretch: Broad absorptions in the 2500-3200 cm⁻¹ range, characteristic of amine hydrochlorides. C=N, C=C Stretch: Aromatic ring stretching vibrations around 1500-1650 cm⁻¹. |
| MS (Mass Spec) | Molecular Ion (M⁺): The mass spectrum of the free base would show a molecular ion peak at m/z = 123.08. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6][9] |
Synthesis and Reactivity
Synthetic Workflow
A common and reliable method for synthesizing hydrazinylpyridines is through the nucleophilic aromatic substitution of a corresponding halopyridine with hydrazine.[11] The dihydrochloride salt is then readily formed by treating the resulting free base with hydrochloric acid.
Caption: Synthetic workflow for 5-Hydrazinyl-2-methylpyridine Dihydrochloride.
Experimental Protocol: Synthesis from 2-Chloro-5-methylpyridine
This protocol describes the conversion of the commercially available 2-chloro-5-methylpyridine to the target compound.
Trustworthiness: This procedure is based on well-established chemical transformations. The workup is designed to effectively isolate the product. All handling of hydrazine hydrate must be performed with extreme caution in a chemical fume hood due to its high toxicity and potential carcinogenicity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methylpyridine (1.0 eq).
-
Reagent Addition: Add ethanol (5-10 volumes) as a solvent, followed by the slow addition of hydrazine hydrate (3.0-5.0 eq). The use of excess hydrazine hydrate helps to drive the reaction to completion and minimize side reactions.[11]
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Free Base): After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate. Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-hydrazinyl-2-methylpyridine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol or diethyl ether. Add a solution of hydrochloric acid (2.2 eq, e.g., 2M in diethyl ether) dropwise with stirring.
-
Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Chemical Reactivity
The synthetic utility of this compound stems from the reactivity of the hydrazinyl group. It is a potent nucleophile and a precursor to a wide variety of functional groups and heterocyclic systems, making it a valuable synthon in drug discovery.[1]
-
Hydrazone Formation: Reacts readily with aldehydes and ketones to form stable hydrazones. This is one of the most common applications, as hydrazone-containing molecules exhibit a broad range of biological activities.[12]
-
Heterocycle Synthesis: Serves as a key building block for nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyridazines through cyclization reactions with appropriate diketones, esters, or other bifunctional reagents.[1]
-
Redox Chemistry: As a hydrazine derivative, it can act as a reducing agent and is incompatible with strong oxidizing agents.[13]
Analytical Methodologies
To ensure the quality and purity of 5-Hydrazinyl-2-methylpyridine dihydrochloride for research applications, validated analytical methods are necessary. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[14]
HPLC-UV Purity Assay Workflow
Caption: Experimental workflow for HPLC-UV purity analysis.
Protocol: Purity Determination by Reverse-Phase HPLC
Expertise & Experience: The choice of a C18 column is standard for polar aromatic compounds. An acidic mobile phase modifier (like formic or trifluoroacetic acid) is crucial for achieving sharp peak shapes for basic compounds like pyridines by suppressing the interaction of the protonated amine with residual silanols on the silica support.
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or TFA, 0.1% v/v)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject the prepared sample. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Safety and Handling
Proper handling of 5-Hydrazinyl-2-methylpyridine dihydrochloride is imperative. The safety profile is informed by data on related hydrazine and pyridine compounds, which are known to have significant health hazards.[7][15][16]
Authoritative Grounding: Safety protocols are derived from standard laboratory practices and information found in Safety Data Sheets (SDS) for structurally similar chemicals.[13][17]
| Hazard Category | Recommendations and Precautions |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[13][17] |
| Handling | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid generating dust.[17] Wash hands thoroughly after handling. |
| Health Hazards | Causes serious eye irritation and skin irritation. May be harmful if swallowed or inhaled. Hydrazine derivatives are often treated as potential carcinogens.[15] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. Skin: Wash with plenty of soap and water. Remove contaminated clothing. Inhalation: Move person to fresh air.[17] |
| Storage | Keep container tightly closed. Store in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents.[13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
References
-
PubChemLite. 5-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3). Available at: [Link]
-
ATSDR. Chapter 6: Analytical Methods. Available at: [Link]
-
BuyersGuideChem. Supplier CAS No 197516-48-6. Available at: [Link]
-
G. S. S. N. K. Sirisha, et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7529. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4153396, 2-Hydrazinyl-5-Methylpyridine. Available at: [Link]
-
ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
-
Y. Ling, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Available at: [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 5-Hydrazinyl-2-methylpyridine. Available at: [Link]
-
University Course Document. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]
-
M. Katcka & T. Urbanski. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, XVI(7), 347-351. Available at: [Link]
-
S. K. G. N. K. Sirisha, et al. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. International Journal of Pharmaceutical Sciences and Research, 5(2), 309-318. Available at: [Link]
-
N. Hertkorn, et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. Available at: [Link]
-
ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Available at: [Link]
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]
- Google Patents. (2015). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
-
S. G. O'Brien, et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molbank, 2015(3), M862. Available at: [Link]
-
A. M. M. Hassan, et al. (2022). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 27(21), 7247. Available at: [Link]
-
J. A. Scrivens, et al. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. Journal of Agricultural and Food Chemistry, 48(1), 235-241. Available at: [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 2-Methyl-5-Ethylpyridine. Available at: [Link]
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4931-01-5|2-Hydrazinyl-5-methylpyridine|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. PubChemLite - 5-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. lehigh.edu [lehigh.edu]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. nj.gov [nj.gov]
- 17. echemi.com [echemi.com]
